2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a butylamino group, a tert-butylphenyl group, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps. One common method is the Friedel-Crafts alkylation, which is an example of electrophilic aromatic substitution that leads to carbon-carbon bond formation . The reaction conditions often include the use of a haloalkane and a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinone derivatives.
Scientific Research Applications
2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: This compound shares the tert-butylphenyl group and is used in similar applications, such as the production of homoallylic amine derivatives.
2-(4-tert-Butylphenyl)ethanol: This compound is used as an intermediate in organic synthesis and shares the tert-butylphenyl group.
Uniqueness
2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its combination of functional groups and its tetrahydroquinazolinone core. This unique structure imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C22H29N3O |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H29N3O/c1-5-6-11-23-21-24-14-18-19(25-21)12-16(13-20(18)26)15-7-9-17(10-8-15)22(2,3)4/h7-10,14,16H,5-6,11-13H2,1-4H3,(H,23,24,25) |
InChI Key |
SCMVKNHPZXOMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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